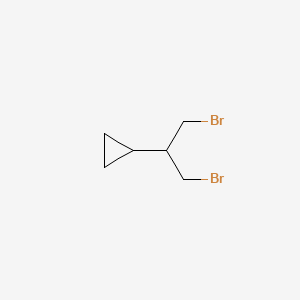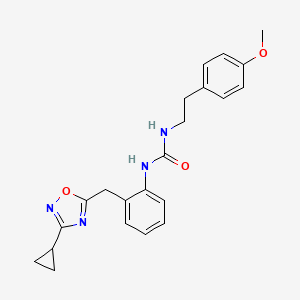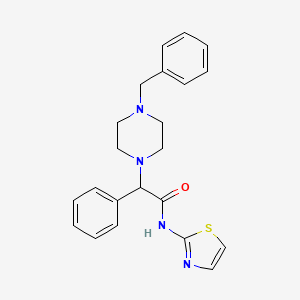![molecular formula C23H19N5O4 B2549040 N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941989-40-8](/img/structure/B2549040.png)
N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide derivatives, including 1,2-dihydropyridines, arylidines, and hydrazides, was achieved through a series of chemical reactions starting from N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide. The process involved the use of this compound as a precursor for further chemical transformations. The synthesis route was extended to create a novel terthienylnicotinamidine hydrochloride salt via a Stille coupling reaction, followed by treatment with lithium trimethylsilylamide and subsequent hydrolysis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, MS, and elemental analysis. Theoretical studies, particularly on terthienylnicotinamidine, highlighted the presence of atoms with a high density of positive values, indicating potential active centers for electron acceptance .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through their antioxidant activity. The transformation of the precursor compound into hydrazide analogs resulted in a significant increase in antioxidant activity, as demonstrated by the ABTS•+ free radical assay. This suggests that the chemical modifications introduced during the synthesis process enhanced the reactivity of the compounds towards free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not directly reported in the provided data. However, the antioxidant activity assessment suggests that the compounds possess properties that enable them to act as electron donors or acceptors, which is a critical aspect of their antioxidant function. Theoretical studies on related molecules, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have shown that a small HOMO-LUMO energy gap indicates chemical reactivity, which could be relevant to the compounds .
Relevant Case Studies
While the provided data does not include specific case studies, the assessment of antioxidant activity serves as a practical application of the synthesized compounds. Additionally, the molecular docking studies of related molecules, such as the anti-amoebic agent mentioned in the second paper, provide insight into how these compounds could interact with biological targets, such as enzymes, which could be relevant for the compounds synthesized in the first paper .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, Dawood et al. (2008) discussed the synthesis of various pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrimidine derivatives, showcasing the versatility of similar structures in generating biologically active molecules. This synthesis route underscores the potential of compounds like "N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" to serve as precursors or intermediates in developing new therapeutic agents Dawood, Farag, & Khedr, 2008.
Antiviral and Antimicrobial Properties
Compounds with pyrimidine and pyridine moieties have been evaluated for their antiviral and antimicrobial properties. Zhu et al. (2019) demonstrated that inhibitors containing pyrimidine bases as P2 ligands exhibit significant antiviral activity against HIV-1, including drug-resistant variants. This suggests that compounds with similar structures could be explored for their potential antiviral applications Zhu et al., 2019.
Applications in Heterocyclic Chemistry
The research on heterocyclic chemistry, including the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlights the potential of using complex acetamides as key intermediates. These compounds can be utilized to generate a wide range of heterocyclic compounds with potential biological activities Rahmouni et al., 2014.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-15(29)16-7-9-17(10-8-16)26-20(30)14-27-19-6-4-12-25-21(19)22(31)28(23(27)32)13-18-5-2-3-11-24-18/h2-12H,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMDSMDQHJWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
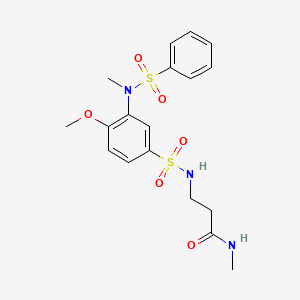

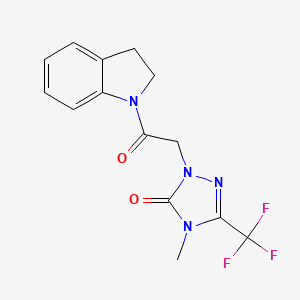

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
